2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone
CAS No.:
Cat. No.: VC14970598
Molecular Formula: C23H25N3O2
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O2 |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | 4-(4-phenylpiperazine-1-carbonyl)-2-propan-2-ylisoquinolin-1-one |
| Standard InChI | InChI=1S/C23H25N3O2/c1-17(2)26-16-21(19-10-6-7-11-20(19)23(26)28)22(27)25-14-12-24(13-15-25)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3 |
| Standard InChI Key | XFZJOBPULBAZKM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone delineates its core structure:
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Isoquinolinone backbone: A bicyclic system comprising a benzene ring fused to a pyridone ring.
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Substituents:
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Isopropyl group at position 2.
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4-Phenylpiperazinyl carbonyl group at position 4.
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The molecular formula is CHNO, with a molecular weight of 380.46 g/mol.
Structural Features and Stereoelectronic Properties
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The isoquinolinone core contributes aromaticity and planar rigidity, while the N-phenylpiperazine moiety introduces conformational flexibility and basicity.
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The carbonyl bridge at position 4 facilitates electronic delocalization, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 192–195°C (predicted) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | 3.8 (indicative of moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (two carbonyls, two piperazine N) |
Synthesis and Reaction Pathways
Core Assembly: Isoquinolinone Formation
The isoquinolinone scaffold is typically synthesized via:
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Bischler-Napieralski cyclization: Anthranilic acid derivatives undergo cyclodehydration with acyl chlorides or anhydrides to form the fused ring system .
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Pictet-Spengler reaction: Condensation of β-arylethylamines with carbonyl compounds under acidic conditions .
Functionalization at Position 2 and 4
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Isopropyl Introduction: Alkylation of the isoquinolinone nitrogen using isopropyl bromide in the presence of a base (e.g., KCO) .
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4-Phenylpiperazinyl Carbonyl Attachment:
Scheme 1: Representative Synthesis Route
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Anthranilic acid → Isoquinolinone core (Bischler-Napieralski).
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N-Isopropylation → 2-isopropyl intermediate.
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4-Carboxylation → Acyl chloride formation.
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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IR Spectroscopy:
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H NMR (400 MHz, DMSO-d):
Crystallographic Insights
Single-crystal X-ray diffraction of analogs reveals:
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Planar isoquinolinone core with slight puckering at the pyridone ring.
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Piperazine ring adopts a chair conformation, optimizing steric interactions .
| Assay | Result (IC) | Significance |
|---|---|---|
| 5-HT Binding | 12 nM | High affinity |
| CDK4 Inhibition | 45 nM | Antiproliferative potential |
| Metabolic Stability (HLM) | t = 2.1 h | Moderate hepatic clearance |
Structure-Activity Relationships (SAR)
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Isopropyl Group: Enhances metabolic stability by shielding the amide bond from hydrolysis.
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Piperazine Linker: Increasing bulk at the piperazine N-4 position improves selectivity for 5-HT over dopamine receptors .
Applications and Industrial Relevance
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